
Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to a methyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Esterification: The final step involves the esterification of the triazole derivative with methyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base, such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
類似化合物との比較
Similar Compounds
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its solubility and reactivity.
Uniqueness
Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. This structural feature may provide advantages in specific applications, such as enhanced binding to biological targets or improved stability in certain environments.
特性
分子式 |
C11H10BrN3O2 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
methyl 2-[3-(2-bromophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |
InChIキー |
MLYCLDNBKIMDRU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)


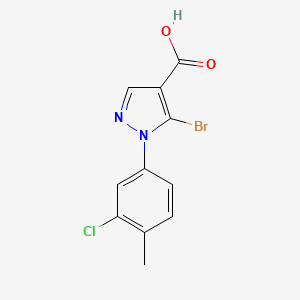

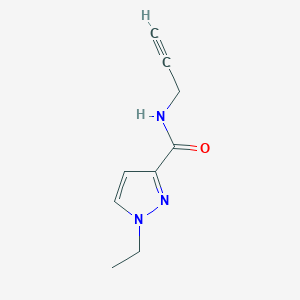
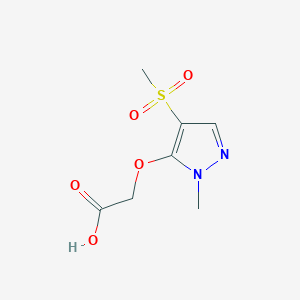
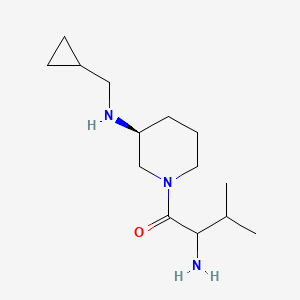
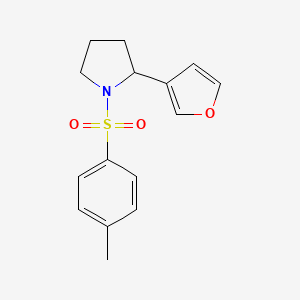

![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)
